molecular formula C12H16ClNO2 B15122982 (2R,6S)-6-Phenyl-piperidine-2-carboxylic acid hydrochloride

(2R,6S)-6-Phenyl-piperidine-2-carboxylic acid hydrochloride

Cat. No.: B15122982
M. Wt: 241.71 g/mol
InChI Key: WEJSMUPIMJAVAK-UHFFFAOYSA-N
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Description

(2R,6S)-6-Phenyl-piperidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,6S)-6-Phenyl-piperidine-2-carboxylic acid hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method includes the use of chiral auxiliaries or chiral catalysts in the hydrogenation of piperidine derivatives. The reaction conditions often involve controlled temperatures and pressures to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated processes are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: (2R,6S)-6-Phenyl-piperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

(2R,6S)-6-Phenyl-piperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,6S)-6-Phenyl-piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are crucial to understanding its mechanism of action.

Comparison with Similar Compounds

  • (2R,6R)-6-Phenyl-piperidine-2-carboxylic acid hydrochloride
  • (2S,6S)-6-Phenyl-piperidine-2-carboxylic acid hydrochloride
  • (2S,6R)-6-Phenyl-piperidine-2-carboxylic acid hydrochloride

Comparison: Compared to its similar compounds, (2R,6S)-6-Phenyl-piperidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity. The differences in stereochemistry can significantly impact the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

6-phenylpiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9;/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15);1H

InChI Key

WEJSMUPIMJAVAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(C1)C(=O)O)C2=CC=CC=C2.Cl

Origin of Product

United States

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